2-Hydroxy-3-methyl-2-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methyl-2-phenylbutanoic acid is a chemical compound with the CAS Number: 15879-60-4 . It has a molecular weight of 194.23 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Quantum Computational and Spectroscopic Studies
2-Hydroxy-3-methyl-2-phenylbutanoic acid (2HPBA) has been analyzed through quantum computational methods. This includes density functional theory (DFT) calculations and experimental studies like FT-IR, FT-Raman, and UV–Visible spectra. These studies help understand the molecular geometry and vibrational frequencies of 2HPBA. Additionally, molecular docking methods with 2HPBA reveal insights into potential drug identification (Raajaraman, Sheela, & Muthu, 2019).
Role in Wine and Alcoholic Beverages
2-Hydroxy-3-methylbutanoic acid (2OH3MB), closely related to 2HPBA, has been studied for its presence in wine and other alcoholic beverages. Its concentrations in these beverages may have sensory effects, contributing to the aroma and flavor profile of wines and beers (Gracia-Moreno, Lopez, & Ferreira, 2015).
Asymmetric Hydrogenation in Synthesis
2HPBA has been a subject of research in the field of asymmetric hydrogenation. This process is used to achieve 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess, which are important intermediates for ACE inhibitors. The Ru-catalyzed asymmetric hydrogenation is particularly notable for its efficiency and high enantioselectivity (Zhu et al., 2010; Zhu et al., 2011).
Biodegradation and Environmental Impact
The microbial degradation of chiral 2-phenylbutyric acid, a metabolite related to 2HPBA, has been studied to understand its environmental fate. This includes investigations into the biodegradation intermediates and pathways, emphasizing the differences in the environmental impact of the enantiomers (Liu et al., 2011).
Involvement in Polymer Synthesis
2-Hydroxyisobutyric acid (2-HIBA), similar to 2HPBA, has been identified as a potential biobased building block for polymer synthesis. Biotechnological routes to synthesize 2-HIBA from renewable carbon have been explored, highlighting its potential in cleantech solutions and green chemistry (Rohwerder & Müller, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-3-methyl-2-phenylbutanoic acid are currently unknown. This compound is a structural analogue of GHB , a naturally occurring neurotransmitter and a psychoactive agent
Mode of Action
As a structural analogue of GHB , it may interact with its targets in a similar manner, potentially acting as an agonist or antagonist at the receptor sites.
Biochemical Pathways
Given its structural similarity to GHB , it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
Result of Action
As a structural analogue of GHB , it might have similar effects, potentially influencing neurotransmission and neuronal excitability.
properties
IUPAC Name |
2-hydroxy-3-methyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(14,10(12)13)9-6-4-3-5-7-9/h3-8,14H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNNDWNSLBFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.